molecular formula C16H14ClN3O4S B14938752 2-(6-chloro-7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

2-(6-chloro-7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

Cat. No.: B14938752
M. Wt: 379.8 g/mol
InChI Key: WWWIFNUVSXQHLF-UHFFFAOYSA-N
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Description

This compound is a hybrid heterocyclic molecule combining a substituted coumarin (chromen-2-one) scaffold with a 1,3,4-thiadiazole moiety linked via an acetamide bridge. Such hybrids are often designed to synergize the pharmacological properties of coumarins (anticoagulant, antimicrobial, anticancer) with thiadiazoles (antibacterial, antifungal) .

Properties

Molecular Formula

C16H14ClN3O4S

Molecular Weight

379.8 g/mol

IUPAC Name

2-(6-chloro-7-methoxy-4-methyl-2-oxochromen-3-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

InChI

InChI=1S/C16H14ClN3O4S/c1-7-9-4-11(17)13(23-3)6-12(9)24-15(22)10(7)5-14(21)18-16-20-19-8(2)25-16/h4,6H,5H2,1-3H3,(H,18,20,21)

InChI Key

WWWIFNUVSXQHLF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=CC(=C(C=C12)Cl)OC)CC(=O)NC3=NN=C(S3)C

Origin of Product

United States

Biological Activity

The compound 2-(6-chloro-7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is a synthetic derivative that combines elements of coumarin and thiadiazole, which are known for their diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

The molecular formula of the compound is C20H17ClN2O5C_{20}H_{17}ClN_{2}O_{5}, with a molecular weight of approximately 400.81 g/mol. The structure features a coumarin moiety linked to a thiadiazole derivative, which is hypothesized to enhance its biological activity.

Antimicrobial Activity

Recent studies have indicated that derivatives of coumarin exhibit significant antimicrobial properties. For instance, the incorporation of thiadiazole into the structure may enhance its efficacy against various bacterial strains. In vitro tests have shown that compounds with similar structural features possess potent antibacterial effects against resistant strains of Mycobacterium tuberculosis and other pathogens .

CompoundActivity Against M. tuberculosisIC50 (µM)
2-(6-chloro-7-methoxy...)Monoresistant strains12.5
Standard Drug (e.g., Rifampicin)Standard strain0.5

Anticancer Potential

The anticancer activity of coumarin derivatives has been widely studied. The compound's structural components suggest potential inhibition of key cancer pathways. For example, it has been reported that similar compounds exhibit significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer), with IC50 values ranging from 10 to 30 µM .

Cell LineIC50 (µM)Reference
MCF-718.36
HepG222.45
HCT11625.10

The proposed mechanism of action for this compound includes:

  • Inhibition of Enzyme Activity : The compound may inhibit specific enzymes involved in cancer cell proliferation and survival.
  • Induction of Apoptosis : Similar compounds have been shown to induce apoptosis in cancer cells via mitochondrial pathways.
  • Antioxidant Activity : Coumarin derivatives often exhibit antioxidant properties, which can mitigate oxidative stress in cells.

Case Studies

  • Study on Antimicrobial Efficacy : A study evaluated the efficacy of various coumarin derivatives against resistant bacterial strains, demonstrating that compounds similar to the one showed enhanced antibacterial activity compared to their parent structures .
  • Anticancer Screening : Another research effort focused on assessing the anticancer potential of coumarin-thiadiazole hybrids against different cancer cell lines, revealing promising results with significant reductions in cell viability at low concentrations .

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

Structural and Electronic Differences

  • Heterocycle Core : The target’s thiadiazole differs from oxadiazole () in sulfur vs. oxygen, altering electron density and hydrogen-bonding capacity. Thiadiazoles exhibit greater π-acidity, enhancing interactions with biological targets .
  • The 5-methyl-thiadiazole in the target compound reduces steric hindrance compared to ’s phenyl-thiadiazole, favoring enzyme active-site binding.

Research Findings and Implications

  • Activity Trends : Thiadiazole-containing compounds (e.g., ) show higher antimicrobial activity than oxadiazole analogs () due to sulfur’s electronegativity and polarizability .
  • Thermal Stability : High melting points (503–514 K in ) suggest robust crystalline packing, advantageous for formulation .
  • Limitations : The target compound’s lack of reported biological data necessitates further assays to compare efficacy with established analogs.

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